molecular formula C24H28N2O5S B2832881 4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 897624-37-2

4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B2832881
CAS No.: 897624-37-2
M. Wt: 456.56
InChI Key: ZQKWJGADRNIGLQ-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline is an organic compound with the molecular formula C26H31N2O5S It is a complex molecule that features a quinoline core substituted with various functional groups, including an azepane ring, methoxy groups, and a methoxyphenylsulfonyl group

Preparation Methods

The synthesis of 4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols can replace the methoxy groups under appropriate conditions.

Scientific Research Applications

4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its binding affinity and specificity towards different biological macromolecules .

Comparison with Similar Compounds

4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline can be compared with other similar compounds, such as:

    4-(1-Azepanyl)-6,7-dimethoxy-3-[(4-methylphenyl)sulfonyl]quinoline: This compound has a similar structure but with a methyl group instead of a methoxy group on the phenyl ring.

    6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline: Lacks the azepane ring, making it less complex and potentially less active in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-29-17-8-10-18(11-9-17)32(27,28)23-16-25-20-15-22(31-3)21(30-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKWJGADRNIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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